1-METHYLTETRALINE
Overview
Description
. It is a derivative of naphthalene, where one of the hydrogen atoms in the naphthalene ring is replaced by a methyl group. This compound is known for its stability and is used in various industrial applications.
Preparation Methods
1-METHYLTETRALINE can be synthesized through several methods:
Synthetic Routes: One common method involves the hydrogenation of 1-methylnaphthalene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Industrial Production: Industrially, it can be produced by the catalytic hydrogenation of naphthalene derivatives.
Chemical Reactions Analysis
1-METHYLTETRALINE undergoes various chemical reactions:
Scientific Research Applications
1-METHYLTETRALINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-METHYLTETRALINE involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
1-METHYLTETRALINE can be compared with other similar compounds:
Similar Compounds: Compounds like 1,2,3,4-tetrahydronaphthalene
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,6,8-9H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBBTKKLSNPFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870887 | |
Record name | 1-Methyltetraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559-81-5, 31291-71-1 | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,2,3,4-tetrahydromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031291711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyltetraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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